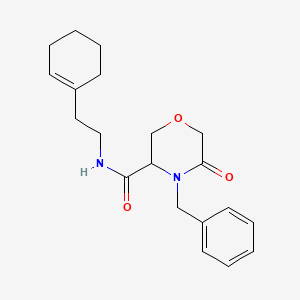

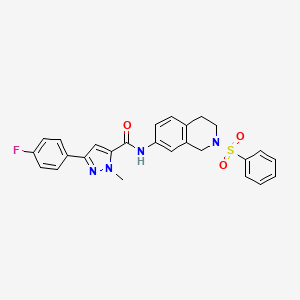

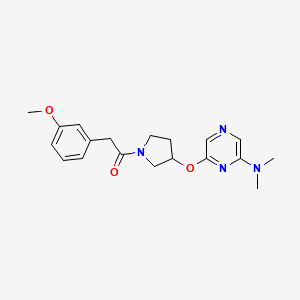

(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone” is a chemical compound . It has been studied for its potential as an inhibitor of the aldo-keto reductase enzyme AKR1C3, which is of interest as a potential drug for leukemia and hormone-related cancers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Applications De Recherche Scientifique

Antiproliferative Activity and Structural Analysis

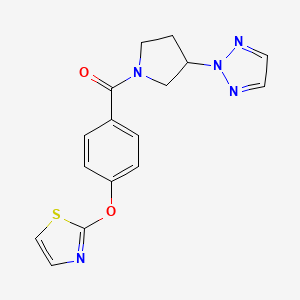

A study by Prasad et al. (2018) synthesized and evaluated a novel heterocyclic compound for its antiproliferative activity. The compound, closely related to the one of interest, demonstrated significant potential due to its structural characteristics, including the presence of piperazinyl and morpholino groups. The study emphasized the importance of inter and intra-molecular hydrogen bonding in stabilizing the molecular structure, which might be relevant to the bioactive properties of related compounds including (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone (Prasad et al., 2018).

Antimicrobial Activities

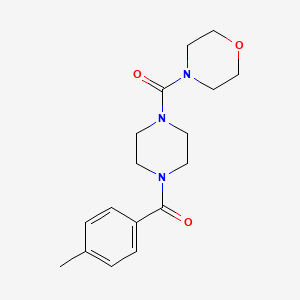

Compounds with morpholine and piperazine moieties have been explored for their antimicrobial activities. Bektaş et al. (2007) synthesized several 1,2,4-triazole derivatives, some of which showed good or moderate antimicrobial activities. The inclusion of morpholine or methyl piperazine enhanced the bioactivity of these compounds, suggesting that this compound could possess similar antimicrobial properties (Bektaş et al., 2007).

Imaging Agent in Parkinson’s Disease

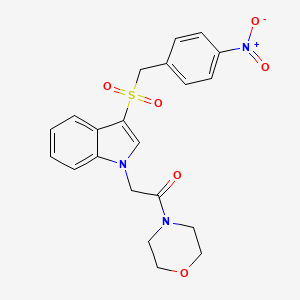

Wang et al. (2017) synthesized a compound for imaging LRRK2 enzyme in Parkinson's disease, highlighting the utility of morpholino and piperazine derivatives in developing diagnostic tools for neurological disorders. The synthesis and evaluation of such compounds underscore their potential application in medical imaging and diagnostics, which could extend to this compound for similar or related applications (Wang et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(4-methylphenyl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-14-2-4-15(5-3-14)16(21)18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h2-5H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRABUYZRTNLRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)

![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)

![Tert-butyl 3-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2437356.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2437357.png)

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2437368.png)